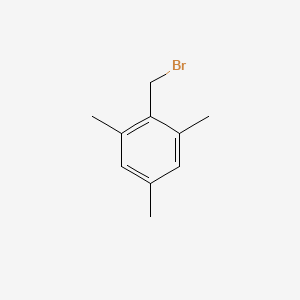

2-(Bromomethyl)-1,3,5-trimethylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31898. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(bromomethyl)-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQNEJUMZTWMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283507 | |

| Record name | 2-(bromomethyl)-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4761-00-6 | |

| Record name | 4761-00-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(bromomethyl)-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-1,3,5-trimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Bromomethyl)-1,3,5-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-1,3,5-trimethylbenzene (CAS Number: 4761-00-6), a versatile reagent in organic synthesis. This document collates its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and discusses its potential applications, particularly in the realm of medicinal chemistry and drug development.

Core Properties and Data

This compound, also known as 2,4,6-trimethylbenzyl bromide, is a substituted aromatic hydrocarbon. Its utility in chemical synthesis stems from the reactive bromomethyl group attached to the mesitylene core.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 4761-00-6 | [1][2] |

| Molecular Formula | C₁₀H₁₃Br | [1][2] |

| Molecular Weight | 213.11 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 50-51 °C | |

| Boiling Point | 99-102 °C at 2 Torr | |

| Density | 1.270 ± 0.06 g/cm³ (Predicted) | |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |

Safety and Handling

Potential Hazards:

-

May be corrosive to metals.

-

Likely to cause severe skin burns and eye damage.

Recommended Precautionary Measures:

-

Prevention: Do not breathe dust or mists. Wear protective gloves, protective clothing, and eye/face protection.

-

Response:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

-

Experimental Protocols

The primary synthetic route to this compound involves the bromination of 2,4,6-trimethylbenzyl alcohol.

Synthesis of this compound from 2,4,6-Trimethylbenzyl Alcohol

This protocol details a general procedure for the synthesis of 2,4,6-trimethylbenzyl bromide.

Materials:

-

2,4,6-trimethylbenzyl alcohol

-

Methylene chloride (CH₂Cl₂)

-

Oxalyl chloride or oxalyl bromide

-

Round bottom flask

-

Magnetic stirrer

-

Apparatus for filtration

-

Rotary evaporator

-

TLC analysis equipment

-

NMR spectrometer

Procedure:

-

To a round bottom flask, add 2,4,6-trimethylbenzyl alcohol (0.6 g, 0.6 mmol) and methylene chloride (5 mL).

-

Stir the mixture for 10 minutes.

-

Slowly add oxalyl chloride or oxalyl bromide (0.6 mmol).

-

Continue to stir the reaction mixture magnetically at room temperature until the cessation of gas release.

-

Subsequently, add an additional portion of 2,4,6-trimethylbenzyl alcohol (0.5 mmol) and heat the mixture to reflux.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter the solid.

-

Wash the collected solid with dichloromethane (3 x 10 mL).

-

Combine the filtrates and concentrate under reduced pressure.

-

Confirm the purity of the resulting 2,4,6-trimethylbenzyl bromide product by ¹H NMR and ¹³C NMR spectral analysis.

Applications in Research and Drug Development

While specific examples of this compound in drug development are not extensively documented in publicly available literature, its structural motifs and reactive handle make it a compound of interest for medicinal chemists. Bromomethylated aromatic compounds are known to be valuable precursors and building blocks in the synthesis of more complex molecules.

Potential Roles:

-

Scaffold for Complex Molecule Synthesis: The trimethylbenzene core provides a rigid scaffold onto which various functional groups can be introduced via nucleophilic substitution of the bromide. This is a common strategy in medicinal chemistry for creating libraries of compounds for screening.

-

Linker for Bioactive Moieties: This compound can potentially serve as a linker to connect two or more pharmacophores, which could lead to compounds with synergistic or novel biological activities. The defined geometry of the benzene ring allows for precise spatial orientation of the linked moieties.

References

Synthesis of 2-(Bromomethyl)-1,3,5-trimethylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(bromomethyl)-1,3,5-trimethylbenzene from mesitylene. It details two primary synthetic methodologies: bromomethylation and free-radical bromination. This document is intended to serve as a practical resource, offering detailed experimental protocols, comparative data, and visual representations of the underlying chemical processes to aid in laboratory-scale synthesis.

Introduction

This compound, also known as bromodurene or mesityl bromide (though this term is more accurately used for the aryl bromide), is a valuable intermediate in organic synthesis. Its utility stems from the reactive bromomethyl group, which can readily participate in nucleophilic substitution and organometallic reactions, making it a key building block for the introduction of the 2,4,6-trimethylbenzyl moiety in the synthesis of more complex molecules, including pharmaceuticals and materials. This guide explores two effective methods for its preparation from the readily available starting material, mesitylene (1,3,5-trimethylbenzene).

Synthetic Pathways

Two principal routes for the synthesis of this compound from mesitylene are discussed: direct bromomethylation and free-radical bromination of a methyl group.

Bromomethylation of Mesitylene

This approach involves the direct introduction of a bromomethyl group onto the aromatic ring of mesitylene. A highly efficient method utilizes paraformaldehyde and hydrogen bromide in acetic acid. This electrophilic aromatic substitution reaction is selective for mono-bromomethylation under controlled conditions and offers high yields.

Free-Radical Bromination of Mesitylene

This classic method involves the selective bromination of one of the benzylic methyl groups of mesitylene. The reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source, in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or initiated by light (photobromination). While effective, this method requires careful control to minimize the formation of di- and tri-brominated byproducts.

Reaction Mechanisms

The underlying chemical transformations for both synthetic routes are distinct.

Bromomethylation Signaling Pathway

The bromomethylation of mesitylene is an electrophilic aromatic substitution reaction. In the presence of a strong acid like HBr, paraformaldehyde is protonated and subsequently forms a highly reactive hydroxymethyl cation or a related electrophilic species. This electrophile is then attacked by the electron-rich mesitylene ring, followed by dehydration and reaction with bromide ions to yield the final product.

Free-Radical Bromination Signaling Pathway

The free-radical bromination of mesitylene proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. The initiator (e.g., AIBN) decomposes upon heating to generate radicals, which then abstract a hydrogen atom from a methyl group of mesitylene to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine source (NBS) to yield the product and a new radical, propagating the chain.

Experimental Protocols

Protocol 1: Bromomethylation of Mesitylene

This procedure is adapted from a high-yield synthesis method.

Materials:

-

Mesitylene (1,3,5-trimethylbenzene)

-

Paraformaldehyde

-

Glacial Acetic Acid

-

31 wt% Hydrogen Bromide in Acetic Acid

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle or water bath

-

Buchner funnel and filter flask

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add mesitylene (12.0 g, 0.10 mol), paraformaldehyde (3.08 g, 0.10 mol), and 50 mL of glacial acetic acid.

-

With vigorous stirring, rapidly add 20 mL of a 31 wt% solution of HBr in acetic acid.

-

Heat the reaction mixture to 40-50 °C and maintain this temperature for 2 hours.

-

After the reaction is complete, pour the mixture into 100 mL of water.

-

The product will precipitate as a white solid.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the product with water and dry it under vacuum.

Protocol 2: Free-Radical Bromination with NBS

This is a general procedure for benzylic bromination.

Materials:

-

Mesitylene (1,3,5-trimethylbenzene)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (or a safer alternative like cyclohexane or acetonitrile)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Filtration setup

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve mesitylene (12.0 g, 0.10 mol) in 100 mL of carbon tetrachloride.

-

Add N-bromosuccinimide (17.8 g, 0.10 mol) and a catalytic amount of AIBN (e.g., 0.164 g, 1 mol%).

-

Heat the mixture to reflux (approximately 77 °C for carbon tetrachloride) and maintain reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC). The solid NBS should be consumed, and succinimide will be observed as a solid floating on top of the solvent.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization (e.g., from hexane) or column chromatography.

Experimental Workflow

The general laboratory workflow for the synthesis, workup, and purification of this compound is outlined below.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Comparison of Synthetic Protocols

| Parameter | Protocol 1: Bromomethylation | Protocol 2: Free-Radical Bromination |

| Brominating Agent | HBr / Paraformaldehyde | N-Bromosuccinimide (NBS) |

| Solvent | Glacial Acetic Acid | Carbon Tetrachloride / Cyclohexane |

| Initiator | Not required (acid-catalyzed) | AIBN or Benzoyl Peroxide / Light |

| Temperature | 40-50 °C | Reflux (e.g., ~77 °C for CCl4) |

| Reaction Time | 2 hours | 2-4 hours |

| Reported Yield | ~94%[1] | Variable (potential for over-bromination) |

| Workup | Precipitation with water, filtration | Filtration, aqueous washes |

| Purification | Often high purity after precipitation | Recrystallization or chromatography |

Table 2: Physical and Spectral Data of this compound

| Property | Value |

| Molecular Formula | C10H13Br |

| Molecular Weight | 213.11 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 50-51 °C |

| Boiling Point | 99-102 °C at 2 Torr |

| ¹H NMR (CDCl₃) | δ ~2.3 (s, 6H, Ar-CH₃), 2.4 (s, 3H, Ar-CH₃), 4.5 (s, 2H, CH₂Br), 6.9 (s, 2H, Ar-H) ppm |

| ¹³C NMR (CDCl₃) | δ ~19.9, 20.9, 31.0, 129.2, 136.5, 137.9, 138.1 ppm |

Safety Considerations

-

Mesitylene: Flammable liquid and vapor. Harmful if inhaled. Causes skin and eye irritation.

-

Paraformaldehyde: Toxic if swallowed or inhaled. Causes serious eye damage. May cause an allergic skin reaction.

-

Hydrogen Bromide in Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Toxic if inhaled.

-

N-Bromosuccinimide (NBS): Causes skin irritation and serious eye damage. May cause respiratory irritation.

-

Carbon Tetrachloride: Toxic. Carcinogen. Dangerous for the environment. Use in a well-ventilated fume hood is essential. Safer alternatives like cyclohexane or acetonitrile are recommended.

-

AIBN: Flammable solid. Heating may cause a fire.

-

This compound: Lachrymator (causes tearing). Handle with care in a fume hood.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing these experiments. All procedures should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from mesitylene can be achieved efficiently through either bromomethylation or free-radical bromination. The choice of method may depend on the desired scale, available reagents, and equipment. The bromomethylation protocol offers a high-yield, selective, and straightforward procedure. The free-radical bromination with NBS is a classic and versatile method, but requires careful control to achieve mono-substitution. This guide provides the necessary technical details to enable researchers to select and perform the most suitable synthesis for their needs.

References

Spectroscopic and Experimental Data for 2-(Bromomethyl)-1,3,5-trimethylbenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(bromomethyl)-1,3,5-trimethylbenzene, also known as 1-(bromomethyl)-2,4,6-trimethylbenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed information on its characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for its structural identification.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.89 | s | 2H | Ar-H |

| 4.51 | s | 2H | -CH₂ Br |

| 2.37 | s | 6H | Ar-(CH₃ )₂ (ortho) |

| 2.29 | s | 3H | Ar-CH₃ (para) |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 138.8 | Ar-C (quaternary) |

| 137.2 | Ar-C (quaternary) |

| 132.8 | Ar-C (quaternary) |

| 129.4 | Ar-C H |

| 31.4 | -C H₂Br |

| 20.9 | Ar-C H₃ (para) |

| 19.5 | Ar-C H₃ (ortho) |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| 2920 | C-H stretch (aromatic) |

| 1610 | C=C stretch (aromatic) |

| 1460 | C-H bend (methyl) |

| 1210 | C-Br stretch |

| 850 | C-H out-of-plane bend (aromatic) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 212/214 | [M]⁺ molecular ion peak (presence of Br isotope) |

| 133 | [M-Br]⁺ fragment |

| 119 | [M-CH₂Br]⁺ fragment |

| 91 | [C₇H₇]⁺ fragment (tropylium ion) |

Experimental Protocols

The spectroscopic data presented above were obtained through the following experimental procedures:

General Synthesis of this compound:

A solution of 1,3,5-trimethylbenzene (mesitylene) in a suitable solvent (e.g., carbon tetrachloride) is treated with N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide. The reaction mixture is heated under reflux for a specified period. After cooling, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified by distillation or chromatography to yield pure this compound.

NMR Spectroscopy:

¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

Infrared Spectroscopy:

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat compound was placed between potassium bromide (KBr) plates for analysis.

Mass Spectrometry:

Mass spectral data were acquired using an electron ionization (EI) mass spectrometer. The sample was introduced directly into the ion source, and the resulting fragmentation pattern was analyzed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

An In-depth Technical Guide to 2-(Bromomethyl)-1,3,5-trimethylbenzene

This document provides a comprehensive technical overview of 2-(Bromomethyl)-1,3,5-trimethylbenzene, a key reagent in organic synthesis. It is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development. The guide covers the compound's identification, physicochemical properties, a detailed synthesis protocol, reactivity, and essential safety information.

Compound Identification and Nomenclature

This compound, also widely known by its common synonym 2,4,6-trimethylbenzyl bromide, is an aromatic organic compound. It functions as a valuable and sterically hindered alkylating agent, enabling the introduction of the 2,4,6-trimethylbenzyl (mesitylmethyl) group into various molecular scaffolds.

| Identifier | Value |

| IUPAC Name | This compound |

| Common Synonym | 2,4,6-Trimethylbenzyl bromide |

| CAS Number | 4761-00-6[1][2] |

| Molecular Formula | C₁₀H₁₃Br[1][2] |

| Molecular Weight | 213.11 g/mol [1] |

| PubChem CID | 233400[3] |

Physicochemical Properties

The compound is a solid at room temperature with a distinct melting point. Its high boiling point, even under reduced pressure, is characteristic of substituted aromatic halides. Proper storage is critical to maintain its stability and purity.

| Property | Value |

| Appearance | White to off-white crystalline solid[1] |

| Melting Point | 50-51 °C[1] |

| Boiling Point | 99-102 °C (at 2 Torr)[1] |

| Predicted Density | 1.270 ± 0.06 g/cm³[1] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C[1] |

Synthesis Protocol

A common and reliable method for synthesizing this compound is via the bromination of its corresponding alcohol, 2,4,6-trimethylbenzyl alcohol. This procedure avoids the complexities of direct free-radical bromination on the mesitylene core and offers a clean conversion.[1]

Reaction: 2,4,6-Trimethylbenzyl alcohol → this compound

Materials:

-

2,4,6-trimethylbenzyl alcohol

-

Dichloromethane (CH₂Cl₂)

-

Oxalyl bromide or Oxalyl chloride

-

Round bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Apparatus for filtration and concentration under reduced pressure

Experimental Procedure:

-

To a round bottom flask, add 2,4,6-trimethylbenzyl alcohol (0.6 g, 0.6 mmol) and methylene chloride (5 mL).

-

Stir the mixture magnetically for 10 minutes at room temperature.

-

Slowly add oxalyl bromide or oxalyl chloride (0.6 mmol) to the flask.

-

Continue stirring the reaction mixture at room temperature until the evolution of gas has substantially stopped.

-

Heat the reaction mixture to reflux.

-

The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter the contents.

-

Wash the collected solid on the funnel with dichloromethane (3 x 10 mL).

-

Combine the filtrate and washings and concentrate the solution under reduced pressure to yield the final product.

-

The purity of the resulting this compound can be confirmed by ¹H NMR and ¹³C NMR spectral analysis.[1]

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The primary utility of this compound lies in its role as an electrophile in nucleophilic substitution reactions. The bromine atom is located at a benzylic position, making it a good leaving group and rendering the adjacent carbon susceptible to nucleophilic attack. The flanking methyl groups at positions 2 and 6 provide significant steric hindrance, which can be exploited to achieve regioselectivity or to create sterically crowded molecular environments.

Common applications include:

-

Williamson Ether Synthesis: Reacting with alkoxides or phenoxides to form sterically hindered ethers.

-

Alkylation of Amines: Forming secondary or tertiary amines.

-

Formation of C-C Bonds: Acting as an electrophile for carbanions, such as those derived from Grignard reagents or organolithium compounds.

Caption: Reaction pathway of a typical Williamson ether synthesis using the title compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. The expected NMR signals provide a unique fingerprint for the molecule.

| Spectroscopy | Expected Chemical Shifts (ppm) and Multiplicity |

| ¹H NMR (CDCl₃) | ~ 6.9 (s, 2H, Ar-H)~ 4.5 (s, 2H, -CH₂Br)~ 2.3 (s, 9H, 3 x Ar-CH₃) |

| ¹³C NMR (CDCl₃) | ~ 138-140 (Ar-C, quaternary)~ 129 (Ar-CH)~ 33 (-CH₂Br)~ 21 (Ar-CH₃) |

Note: Exact chemical shifts may vary depending on the solvent and spectrometer frequency.

Safety and Handling

As a reactive alkylating agent, this compound must be handled with appropriate care. It is classified as a corrosive substance that can cause severe skin and eye damage. Adherence to safety protocols is mandatory.

| GHS Hazard Information | Details |

| Pictogram(s) |  |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[4] H290: May be corrosive to metals.[4][5] |

| Precautionary Statements | P260: Do not breathe dusts or mists.[4][5] P280: Wear protective gloves, protective clothing, and eye/face protection.[4] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P405: Store locked up.[6] |

Handling Recommendations:

-

Always handle this compound inside a chemical fume hood.

-

Use personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[4]

References

- 1. This compound CAS#: 4761-00-6 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C10H13Br | CID 233400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene | 21988-87-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. euclidchemical.com [euclidchemical.com]

Physical and chemical properties of 2-(Bromomethyl)-1,3,5-trimethylbenzene

A Technical Guide to 2-(Bromomethyl)-1,3,5-trimethylbenzene

Introduction

This compound, also known as 2,4,6-trimethylbenzyl bromide or bromodurene, is an aromatic organic compound with the chemical formula C₁₀H₁₃Br.[1][2] Its structure features a benzene ring substituted with three methyl groups (a mesitylene core) and a bromomethyl group. This compound serves as a valuable reagent and building block in organic synthesis, primarily utilized for the introduction of the sterically hindered 2,4,6-trimethylbenzyl group into various molecular frameworks. This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and key applications for researchers and professionals in chemical and drug development.

Physical and Chemical Properties

This compound is a white to off-white solid at room temperature.[1] It is characterized by its insolubility in water and should be stored under an inert atmosphere at refrigerated temperatures (2-8°C) to ensure stability.[1][2]

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4761-00-6 | [1][2] |

| Molecular Formula | C₁₀H₁₃Br | [1][2] |

| Molecular Weight | 213.11 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 50-51 °C | [1] |

| Boiling Point | 99-102 °C (at 2 Torr) | [1] |

| Density | 1.270 ± 0.06 g/cm³ (Predicted) | [1] |

| Water Solubility | Insoluble (8.3 x 10⁻³ g/L at 25 °C) | [2] |

| Storage | Store under inert gas at 2-8°C | [1] |

Chemical Reactivity and Stability

The key to the reactivity of this compound lies in the bromomethyl group. As a benzylic bromide, it is an effective electrophile and alkylating agent in nucleophilic substitution reactions.

-

Reactivity: It is a useful reactant for a variety of organic reactions and synthetic procedures.[1] The compound readily reacts with nucleophiles to introduce the 2,4,6-trimethylbenzyl moiety.

-

Incompatible Materials: It is incompatible with strong oxidizing agents.[3]

-

Hazardous Decomposition: When heated to decomposition or during combustion, it may release toxic fumes of carbon oxides and hydrogen bromide gas.[4]

Spectroscopic Data

While detailed spectral data must be confirmed by direct analysis, the purity of this compound is typically verified using Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H NMR and ¹³C NMR are used to confirm the structural integrity of the synthesized product.[1] For mass spectrometry, infrared, and other spectral data, researchers should consult dedicated databases like the NIST Chemistry WebBook for related compounds, keeping in mind that isomers such as 2-bromo-1,3,5-trimethylbenzene will have different spectral properties.[5][6][7]

Experimental Protocols

Synthesis from 2,4,6-trimethylbenzyl alcohol

A common method for preparing this compound involves the bromination of the corresponding alcohol, 2,4,6-trimethylbenzyl alcohol.[1]

Materials:

-

2,4,6-trimethylbenzyl alcohol

-

Methylene chloride (CH₂Cl₂)

-

Oxalyl bromide or oxalyl chloride

-

Round bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

Add 2,4,6-trimethylbenzyl alcohol (0.6 g, 0.6 mmol) and methylene chloride (5 mL) to a round bottom flask.[1]

-

Stir the mixture for 10 minutes at room temperature.[1]

-

Slowly add oxalyl bromide or oxalyl chloride (0.6 mmol) to the flask.[1]

-

Continue stirring the reaction mixture at room temperature until the evolution of gas has substantially stopped.[1]

-

The reaction progress should be monitored by TLC.[1]

-

Upon completion, cool the mixture to room temperature and filter it.[1]

-

Wash the collected solid with dichloromethane (3 x 10 mL).[1]

-

Combine the filtrate and washings, then concentrate the solution under reduced pressure to yield the crude product.[1]

-

The purity of the resulting this compound should be confirmed by ¹H NMR and ¹³C NMR spectral analysis.[1]

Applications in Organic Synthesis

The primary application of this compound is as an alkylating agent. The presence of three methyl groups on the benzene ring provides significant steric hindrance, which can be exploited to control selectivity in synthesis or to confer specific properties (like increased solubility in organic solvents or protection against further reaction) to the target molecule. It is a key intermediate for creating more complex molecules in medicinal chemistry and materials science.

References

- 1. This compound CAS#: 4761-00-6 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. 1,3,5-Tris(bromomethyl)benzene - Safety Data Sheet [chemicalbook.com]

- 5. Benzene, 2-bromo-1,3,5-trimethyl- [webbook.nist.gov]

- 6. Benzene, 2-bromo-1,3,5-trimethyl- [webbook.nist.gov]

- 7. Benzene, 2-bromo-1,3,5-trimethyl- [webbook.nist.gov]

Solubility Profile of 2-(Bromomethyl)-1,3,5-trimethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-(Bromomethyl)-1,3,5-trimethylbenzene (also known as bromomesitylene), a key intermediate in various organic syntheses. Due to a notable absence of comprehensive quantitative solubility data in publicly available literature, this document provides a standardized framework for determining its solubility in common organic solvents. The protocols and methodologies outlined herein are designed to enable researchers to generate reliable and reproducible solubility data, crucial for reaction optimization, purification processes, and formulation development.

Introduction to this compound

This compound is a white to off-white solid with a melting point of 50-51 °C.[1] It serves as a versatile reagent in organic chemistry, often utilized for the introduction of the 2,4,6-trimethylbenzyl group into molecules.[1] Understanding its solubility is paramount for its effective use in synthesis and for the development of downstream applications. While a calculated water solubility of 8.3E-3 g/L at 25 °C is reported, experimental data in common organic solvents remains scarce.[2]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents has not been extensively published. To facilitate standardized data collection and comparison across different laboratories, the following table is provided as a template for researchers to record their experimentally determined solubility values.

Table 1: Experimental Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination | Notes |

| e.g., Acetone | e.g., 25 | e.g., Gravimetric | ||

| e.g., Dichloromethane | e.g., 25 | e.g., HPLC | ||

| e.g., Ethanol | e.g., 25 | e.g., UV-Vis | ||

| e.g., Ethyl Acetate | e.g., 25 | |||

| e.g., Hexane | e.g., 25 | |||

| e.g., Methanol | e.g., 25 | |||

| e.g., Toluene | e.g., 25 | |||

| e.g., Dimethylformamide | e.g., 25 | |||

| e.g., Dimethyl Sulfoxide | e.g., 25 |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis Spectrophotometer, or a gravimetric setup with a vacuum oven)

3.2. Procedure: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[3]

-

Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is fully saturated. The equilibration time may need to be determined empirically.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, UV-Vis spectroscopy). For a gravimetric determination, a known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining solid is measured.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

3.3. Considerations for Accuracy

-

Temperature Control: Solubility is highly dependent on temperature. Maintain a constant and accurately measured temperature throughout the experiment.

-

Purity: The purity of both the solute and the solvent can significantly affect the solubility. Use high-purity materials.

-

Equilibration Time: Ensure that the system has reached equilibrium. This can be verified by measuring the concentration at different time points until it remains constant.

-

Solid Phase: For crystalline compounds, be aware of the potential for polymorphism, as different crystal forms can have different solubilities.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of a solid compound.

Conclusion

While specific, readily available quantitative data on the solubility of this compound in common organic solvents is limited, this guide provides the necessary framework for researchers to systematically and accurately determine these values. The provided experimental protocol, based on the reliable shake-flask method, along with the data reporting template, will aid in generating the much-needed solubility profiles for this important chemical intermediate. Adherence to these standardized methods will ensure data quality and comparability, ultimately benefiting the broader scientific and industrial communities that rely on this compound.

References

Thermal Stability and Decomposition of 2-(Bromomethyl)-1,3,5-trimethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2-(Bromomethyl)-1,3,5-trimethylbenzene. Due to the limited availability of specific experimental data for this compound, this guide leverages data from structurally similar molecules, particularly benzyl bromide and other substituted benzyl bromides, to provide insights into its expected thermal behavior. The information herein is intended to support safety assessments, reaction parameter design, and a deeper understanding of the compound's chemical properties under thermal stress.

Executive Summary

This compound is a substituted aromatic hydrocarbon containing a benzylic bromide functional group. Compounds of this class are known to be thermally labile, with the primary decomposition pathway initiated by the homolytic cleavage of the carbon-bromine bond. This initial step forms a resonance-stabilized 2,4,6-trimethylbenzyl radical and a bromine radical. Subsequent reactions of these radical species can lead to a complex mixture of secondary products. This guide outlines the expected thermal behavior, potential decomposition products, and standardized methodologies for the thermal analysis of this compound and its analogs.

Physicochemical and Thermal Properties

Table 1: Physicochemical and Thermal Data of this compound and Related Compounds

| Property | This compound | Benzyl Bromide | o-Nitrobenzyl Bromide |

| Molecular Formula | C₁₀H₁₃Br | C₇H₇Br | C₇H₆BrNO₂ |

| Molecular Weight | 213.11 g/mol | 171.03 g/mol | 216.03 g/mol |

| Melting Point (°C) | 50-51 | -3 to -1 | 46-48 |

| Boiling Point (°C) | 99-102 @ 2 Torr | 198-199 | Decomposes |

| Decomposition Onset (°C) | Data not available | Est. > 125-130 (Explosive decomposition noted for o-nitrobenzyl bromide)[1] | ~125-130 (Exothermic)[1] |

| Enthalpy of Fusion (kJ/mol) | Data not available | 13.7 ± 0.2[2] | Data not available |

| Enthalpy of Vaporization (kJ/mol) | Data not available | 50.5 ± 0.5[2] | Data not available |

| C-Br Bond Dissociation Enthalpy (kJ/mol) | ~255 (Estimated based on benzyl bromide) | 255 ± 4[3] | Data not available |

Note: Data for this compound is sourced from chemical supplier information where available. Data for benzyl bromide and o-nitrobenzyl bromide are from cited literature and serve as analogs.

Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to proceed via a radical mechanism. The initial and rate-determining step is the homolytic cleavage of the weakest bond in the molecule, the benzylic carbon-bromine bond.

Upon heating, the C-Br bond breaks, yielding a resonance-stabilized 2,4,6-trimethylbenzyl radical and a bromine radical. The high temperatures and reactive nature of these radicals can lead to a cascade of subsequent reactions, including:

-

Hydrogen Abstraction: The bromine radical can abstract a hydrogen atom from other molecules in the system (e.g., solvent, another molecule of the starting material) to form hydrogen bromide (HBr), a corrosive gas.[4] The benzyl radical can also abstract hydrogen to form 1,3,5-trimethyltoluene (mesitylene).

-

Dimerization: Two 2,4,6-trimethylbenzyl radicals can combine to form a bibenzyl derivative.

-

Rearrangement and Fragmentation: At higher temperatures, the benzyl radical itself can undergo complex rearrangements and fragmentation, potentially leading to the formation of species like fulvenallene, cyclopentadienyl radicals, and acetylene, as observed in the pyrolysis of the parent benzyl bromide.[5][6]

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition characteristics of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is useful for determining the onset temperature of decomposition and the mass loss associated with it.

Detailed Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (alumina or platinum).

-

Instrument Setup: Place the crucible onto the TGA balance.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a linear heating rate of 10 °C/min.

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition from the resulting TGA curve, which corresponds to the temperature at which significant mass loss begins. The percentage of mass loss at different temperature ranges can also be quantified.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the enthalpy changes associated with thermal events such as melting and decomposition.

Detailed Methodology:

-

Sample Preparation: Weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it to prevent volatilization before decomposition.[5]

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range that encompasses the melting and decomposition events. A preliminary TGA scan can help define this range.

-

Data Acquisition: Record the differential heat flow into the sample relative to the reference pan.

-

Data Analysis: Integrate the area of the peaks in the DSC thermogram to determine the enthalpy of fusion (for melting) and the enthalpy of decomposition. The peak onset temperature provides the temperature at which these transitions begin.

Safety Considerations

-

Hazardous Decomposition Products: Thermal decomposition of this compound is expected to produce hydrogen bromide, which is a toxic and corrosive gas.[4] Carbon oxides will also be generated in the presence of air. All thermal experiments should be conducted in a well-ventilated area, preferably within a fume hood.

-

Exothermic Decomposition: As seen with analogs like nitrobenzyl bromides, the decomposition can be exothermic, potentially leading to a runaway reaction if heated rapidly or in large quantities.[1] Caution should be exercised, and small sample sizes are recommended for initial analyses.

-

Handling Precautions: this compound and its analogs are lachrymators and skin irritants. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound based on established principles and data from analogous compounds. The primary decomposition pathway involves the homolytic cleavage of the C-Br bond, leading to the formation of reactive radical species and subsequent secondary products, including hydrogen bromide. For precise quantitative data, experimental thermal analysis using TGA and DSC is essential, following the detailed protocols outlined in this document. The information presented is critical for ensuring the safe handling and use of this compound in research and development settings.

References

- 1. researchgate.net [researchgate.net]

- 2. datapdf.com [datapdf.com]

- 3. Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to 2-(Bromomethyl)-1,3,5-trimethylbenzene for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, physicochemical properties, synthesis, and reactivity of 2-(Bromomethyl)-1,3,5-trimethylbenzene (also known as bromodurene). This versatile reagent serves as a key building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. The typical purity levels are ≥95%, with the compound being offered in quantities ranging from grams to kilograms. Below is a comparative table of representative suppliers and their offerings.

| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities |

| PCOVERY | 4761-00-6 | C₁₀H₁₃Br | 98% | 1g |

| Aladdin Scientific | 4761-00-6 | C₁₀H₁₃Br | min 98% | 100mg |

| ChemicalBook | 4761-00-6 | C₁₀H₁₃Br | 99% | Inquire for kg quantities |

| BLDpharm | 4761-00-6 | C₁₀H₁₃Br | Inquire | Inquire |

| SciSupplies | 4761-00-6 | C₁₀H₁₃Br | 95.0% | 100g |

| AbacipharmTech | 4761-00-6 | C₁₀H₁₃Br | Inquire | Inquire |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its appropriate handling, storage, and use in experimental setups.

| Property | Value | Reference |

| Molecular Weight | 213.11 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 50-51 °C | [2] |

| Boiling Point | 99-102 °C at 2 Torr | [2] |

| Density (predicted) | 1.270±0.06 g/cm³ | [2] |

| Storage Temperature | 2-8°C under inert gas | [2] |

| Solubility | Soluble in common organic solvents. |

Experimental Protocols

The following sections detail the synthesis of this compound and a representative nucleophilic substitution reaction, a common application in drug development for creating more complex molecules.

Synthesis of this compound

A general and effective method for the synthesis of this compound is the bromination of mesitylene (1,3,5-trimethylbenzene) using a suitable brominating agent and a radical initiator.

Materials:

-

Mesitylene (1,3,5-trimethylbenzene)

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve mesitylene in carbon tetrachloride.

-

Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically initiated by the decomposition of the radical initiator.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine in a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Nucleophilic Substitution with 2-Mercaptopyridine

This protocol describes the synthesis of a dipyridine derivative, which is a common scaffold in medicinal chemistry, using 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene, a closely related analogue. The same principle applies to the mono-substituted title compound for the synthesis of mono-pyridine derivatives.

Materials:

-

2,4-bis(bromomethyl)-1,3,5-trimethylbenzene

-

2-Mercaptopyridine

-

Potassium carbonate (K₂CO₃) or other suitable non-nucleophilic base

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene and 2-mercaptopyridine (2.2 equivalents) in anhydrous acetonitrile.

-

Add potassium carbonate (2.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude product, 2,2′-[(2,4,6-trimethyl-1,3-phenylene)bis(methylenesulfanediyl)]dipyridine, can be purified by column chromatography.

Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical relationships in the synthesis and application of this compound.

Caption: Synthetic workflow for this compound.

Caption: General workflow for nucleophilic substitution reactions.

References

Purity Analysis of 2-(Bromomethyl)-1,3,5-trimethylbenzene: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the methods and considerations for the purity analysis of 2-(Bromomethyl)-1,3,5-trimethylbenzene. Tailored for researchers, scientists, and professionals in drug development, this document outlines key analytical techniques, potential impurities, and detailed experimental protocols.

Introduction

This compound, also known as bromodurene, is a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs). The purity of this reagent is paramount as impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially toxic components in the final product. This guide details a systematic approach to ensure the quality and purity of this compound.

Potential Impurities

The impurity profile of this compound is intrinsically linked to its synthetic route. A common method for its synthesis is the bromomethylation of 1,3,5-trimethylbenzene (mesitylene).[1][2] Another route involves the bromination of 2,4,6-trimethylbenzyl alcohol.[3] Based on these synthetic pathways, potential impurities can be categorized as follows:

-

Starting Materials:

-

1,3,5-Trimethylbenzene (Mesitylene)

-

2,4,6-Trimethylbenzyl alcohol[3]

-

-

Over- and Under-Brominated Species:

-

2,4-Bis(bromomethyl)-1,3,5-trimethylbenzene

-

1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene

-

-

Byproducts of Synthesis:

-

Diaryl-methane derivatives (from side reactions)

-

-

Residual Solvents:

A logical workflow for identifying and quantifying these impurities is essential for quality control.

Analytical Methods for Purity Assessment

A multi-technique approach is recommended for the comprehensive purity analysis of this compound. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The general workflow for purity analysis is depicted below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of this compound and quantifying related substance impurities.[3]

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically effective.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

-

0-20 min: 60% B to 95% B

-

20-25 min: Hold at 95% B

-

25-30 min: 95% B to 60% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and semi-volatile impurities, as well as for the determination of residual solvents.

Experimental Protocol:

-

Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow.

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Injection Mode: Split (e.g., 50:1).

-

Sample Preparation: Dissolve approximately 20 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of this compound and the identification of impurities. Both ¹H and ¹³C NMR are utilized.[1][3]

Experimental Protocol:

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR:

-

Acquire a standard proton spectrum.

-

Expected chemical shifts (in CDCl₃):

-

~2.3 ppm (s, 9H, -CH₃)

-

~4.5 ppm (s, 2H, -CH₂Br)

-

~6.9 ppm (s, 2H, Ar-H)

-

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected chemical shifts (in CDCl₃):

-

~20 ppm (-CH₃)

-

~30 ppm (-CH₂Br)

-

~129 ppm (Ar-CH)

-

~137 ppm (Ar-C)

-

~138 ppm (Ar-C)

-

-

-

Purity Determination: Quantitative NMR (qNMR) can be employed by using an internal standard of known purity to accurately determine the assay of the sample.

Data Presentation

Quantitative data from various analytical batches should be summarized for easy comparison. The following table presents typical purity specifications available from commercial suppliers.

| Parameter | Specification | Analytical Method | Reference |

| Purity | ≥ 98% | HPLC | [3] |

| Purity | 99% | Not Specified | [3] |

| Purity | > 98.0% (T) | Titration |

Conclusion

The purity analysis of this compound requires a combination of chromatographic and spectroscopic techniques. A thorough understanding of the synthetic process is crucial for identifying potential impurities. By implementing the detailed protocols outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this important chemical intermediate, thereby safeguarding the integrity of their downstream applications.

References

Unlocking the Therapeutic Potential of 2-(Bromomethyl)-1,3,5-trimethylbenzene: A Technical Guide for Novel Drug Discovery

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the potential research applications of 2-(Bromomethyl)-1,3,5-trimethylbenzene. While direct biological applications of this compound are not extensively documented, its utility as a versatile chemical scaffold provides a fertile ground for the development of novel therapeutics. This document outlines promising research avenues, detailed experimental protocols, and key data to facilitate further investigation into its derivatives for antibacterial and antiviral applications.

Core Chemical Properties

This compound, also known as 2,4,6-trimethylbenzyl bromide, is a substituted aromatic hydrocarbon. Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 4761-00-6 | [1] |

| Molecular Formula | C₁₀H₁₃Br | [1] |

| Molecular Weight | 213.11 g/mol | [1] |

| Melting Point | 50-51 °C | [1] |

| Boiling Point | 99-102 °C at 2 Torr | [1] |

| Appearance | White to off-white solid | [1] |

Potential Research Area 1: Development of Novel Antibacterial Agents

The 2,4,6-trimethylbenzene moiety can be incorporated into sulfonyl hydrazone scaffolds, a class of compounds known for their antibacterial properties. Research has demonstrated that 2,4,6-trimethylbenzenesulfonyl hydrazones exhibit significant activity, particularly against Gram-positive bacteria.

Quantitative Data: Antibacterial Activity of 2,4,6-Trimethylbenzenesulfonyl Hydrazones

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a representative 2,4,6-trimethylbenzenesulfonyl hydrazone derivative (compound 24 from the cited study) against various bacterial strains.[2]

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus ATCC 25923 | 15.62 |

| Staphylococcus aureus ATCC 6538 | 15.62 |

| Staphylococcus epidermidis ATCC 12228 | 15.62 |

| Enterococcus faecalis ATCC 29212 | 15.62 |

| Micrococcus luteus ATCC 10240 | 7.81 |

| Bacillus subtilis ATCC 6633 | 7.81 |

| Bacillus cereus ATCC 10876 | 7.81 |

Experimental Protocol: Synthesis of 2,4,6-Trimethylbenzenesulfonyl Hydrazones

This protocol describes the synthesis of 2,4,6-trimethylbenzenesulfonyl hydrazones from 2,4,6-trimethylbenzenesulfonohydrazide and a substituted benzaldehyde.[2]

Materials:

-

2,4,6-trimethylbenzenesulfonohydrazide

-

Substituted benzaldehyde (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde for compound 24)

-

Ethanol (96%)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Refrigerator

Procedure:

-

Dissolve 0.01 mole of 2,4,6-trimethylbenzenesulfonohydrazide in 5 mL of 96% ethanol in a round-bottom flask.

-

Add 0.011 mole of the appropriate substituted benzaldehyde to the solution.

-

Heat the mixture under reflux for 3 hours.

-

Cool the solution to room temperature.

-

Place the flask in a refrigerator for 24 hours to facilitate precipitation.

-

Collect the resulting solid by filtration.

-

Wash the solid with cold ethanol.

-

Dry the purified product.

Synthesis and Proposed Mechanism of Action

Caption: Synthesis and proposed antibacterial mechanism of action.

Potential Research Area 2: Development of Novel Antiviral Agents

The 2,4,6-trimethylbenzyl group can be used to synthesize novel piperidine derivatives with potential antiviral activity. A notable example is 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, which has been investigated as a potential inhibitor of SARS-CoV-2.

Experimental Protocol: Synthesis of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine

This protocol outlines the synthesis of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine from this compound and 4-benzylpiperidine.[3]

Materials:

-

This compound (referred to as 2-bromomethylmesitylene in the study)

-

4-benzylpiperidine

-

Methanol

-

Reaction vessel with stirrer and heating capabilities

-

Filtration apparatus

-

Vacuum dryer

Procedure:

-

Dissolve this compound and 4-benzylpiperidine (in a 1:1 molar ratio) separately in methanol.

-

Heat the solutions to 80 °C.

-

Combine the solutions and stir continuously for 1 hour at 80 °C.

-

Cool the reaction mixture to allow the product to precipitate.

-

Filter the solid product.

-

Dry the product under vacuum.

-

Recrystallize the dried solid from chloroform to obtain purified crystals.

Synthesis and Proposed Mechanism of Action

Caption: Synthesis and proposed antiviral mechanism of action.

General Experimental Workflow for Derivative Synthesis

The reactive bromomethyl group of this compound makes it an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups and the synthesis of diverse molecular libraries for biological screening.

Caption: General workflow for drug discovery using the core compound.

Conclusion

This compound represents a promising, yet underexplored, starting point for the development of new therapeutic agents. Its straightforward derivatization through nucleophilic substitution allows for the creation of diverse chemical libraries. The demonstrated antibacterial activity of its sulfonyl hydrazone derivatives and the potential antiviral activity of a piperidine derivative highlight tangible research directions. This guide provides the foundational information and experimental frameworks necessary for researchers to embark on the synthesis and evaluation of novel drug candidates based on this versatile chemical scaffold. Further exploration in these areas could lead to the discovery of new and effective treatments for a range of diseases.

References

Methodological & Application

Nucleophilic Substitution Reactions with 2-(Bromomethyl)-1,3,5-trimethylbenzene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions involving 2-(bromomethyl)-1,3,5-trimethylbenzene. This versatile electrophile readily undergoes SN2 reactions with a variety of nucleophiles, yielding a diverse range of substituted mesitylene derivatives. These products are valuable intermediates in organic synthesis, finding applications in the development of new materials, pharmaceuticals, and agrochemicals.

Introduction to Nucleophilic Substitution on this compound

This compound, also known as α-bromo-mesitylene, is a benzylic halide. The benzylic position is activated towards nucleophilic substitution due to the ability of the adjacent benzene ring to stabilize the transition state of the SN2 reaction. The presence of three methyl groups on the aromatic ring provides steric hindrance around the ring itself, but the reactive bromomethyl group extends away from this congested environment, allowing for efficient reaction with a wide array of nucleophiles.

Common nucleophiles that readily react with this compound include:

-

Oxygen Nucleophiles: Alcohols, alkoxides, and carboxylates to form ethers and esters.

-

Nitrogen Nucleophiles: Amines (primary, secondary, and tertiary) to form substituted amines and quaternary ammonium salts.

-

Sulfur Nucleophiles: Thiols and thiolates to form thioethers.

-

Carbon Nucleophiles: Cyanide ions to form nitriles.

-

Halide Nucleophiles: For halide exchange reactions.

The general reaction scheme is depicted below:

Caption: General SN2 reaction of this compound.

I. Synthesis of Ethers via Williamson Ether Synthesis

The reaction of this compound with alkoxides, generated in situ from the corresponding alcohol and a strong base, provides a straightforward route to mesitylmethyl ethers.

Application Note:

This method is highly efficient for the preparation of a variety of alkyl and aryl mesitylmethyl ethers. The choice of base and solvent is crucial for optimal results. Sodium hydride in an aprotic polar solvent like DMF or THF is a common and effective combination. Alternatively, the alkoxide can be pre-formed using sodium metal in the corresponding alcohol.

Experimental Protocol: Synthesis of 2-(Ethoxymethyl)-1,3,5-trimethylbenzene

Materials:

-

This compound

-

Ethanol (absolute)

-

Sodium metal

-

Diethyl ether (anhydrous)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol (50 mL).

-

Carefully add small pieces of sodium metal (1.15 g, 50 mmol) to the ethanol at room temperature. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form sodium ethoxide.

-

Once all the sodium has reacted and the solution has cooled to room temperature, add a solution of this compound (10.65 g, 50 mmol) in anhydrous diethyl ether (20 mL) dropwise over 15 minutes.

-

Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield 2-(ethoxymethyl)-1,3,5-trimethylbenzene as a colorless oil.

| Reactant | Nucleophile | Product | Solvent | Base | Time (h) | Temp (°C) | Yield (%) |

| This compound | Ethanol | 2-(Ethoxymethyl)-1,3,5-trimethylbenzene | Ethanol/Diethyl Ether | Sodium | 4 | Reflux | ~85-95 |

II. Synthesis of Substituted Amines

Primary and secondary amines react with this compound to yield the corresponding N-substituted mesitylmethylamines. Tertiary amines afford quaternary ammonium salts.

Application Note:

For the reaction with primary and secondary amines, a base such as triethylamine or potassium carbonate is often added to neutralize the HBr formed during the reaction. The reaction with tertiary amines to form quaternary ammonium salts is typically straightforward and proceeds in a suitable solvent.

Experimental Protocol: Synthesis of N-(2,4,6-Trimethylbenzyl)dimethylamine

Materials:

-

This compound

-

Dimethylamine (40% solution in water or as gas)

-

Potassium carbonate

-

Acetonitrile

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (10.65 g, 50 mmol) in acetonitrile (100 mL).

-

Add potassium carbonate (13.8 g, 100 mmol).

-

Cool the mixture in an ice bath and bubble dimethylamine gas through the solution for 30 minutes, or add a 40% aqueous solution of dimethylamine (11.3 mL, 100 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Filter the solid and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

| Reactant | Nucleophile | Product | Solvent | Base | Time (h) | Temp (°C) | Yield (%) |

| This compound | Dimethylamine | N-(2,4,6-Trimethylbenzyl)dimethylamine | Acetonitrile | K₂CO₃ | 12 | RT | ~90 |

III. Synthesis of Thioethers

Thiolates, readily generated from thiols and a base, are excellent nucleophiles for the synthesis of thioethers from this compound.

Application Note:

The reaction is typically fast and high-yielding. A variety of bases can be used, including sodium hydroxide, sodium ethoxide, or sodium hydride. The choice of solvent depends on the solubility of the reactants and the reaction temperature.

Experimental Protocol: Synthesis of 2-((Phenylthio)methyl)-1,3,5-trimethylbenzene

Materials:

-

This compound

-

Thiophenol

-

Sodium hydroxide

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve thiophenol (5.5 g, 50 mmol) in ethanol (100 mL).

-

Add a solution of sodium hydroxide (2.0 g, 50 mmol) in water (10 mL) and stir for 10 minutes at room temperature to form the sodium thiophenoxide.

-

To this solution, add this compound (10.65 g, 50 mmol) dropwise.

-

Heat the reaction mixture to reflux for 2 hours.

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water (100 mL) to the residue and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with 10% aqueous sodium hydroxide (2 x 30 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the crude product.

-

Purify by column chromatography on silica gel if necessary.

| Reactant | Nucleophile | Product | Solvent | Base | Time (h) | Temp (°C) | Yield (%) |

| This compound | Thiophenol | 2-((Phenylthio)methyl)-1,3,5-trimethylbenzene | Ethanol | NaOH | 2 | Reflux | >90 |

IV. Synthesis of Esters

Carboxylate salts, such as sodium acetate, can act as nucleophiles to displace the bromide and form the corresponding ester.

Application Note:

This reaction is often carried out in a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the carboxylate. The use of a phase-transfer catalyst can be beneficial in some cases.

Experimental Protocol: Synthesis of 2,4,6-Trimethylbenzyl acetate

Materials:

-

This compound

-

Sodium acetate (anhydrous)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, suspend anhydrous sodium acetate (6.15 g, 75 mmol) in DMF (50 mL).

-

Add this compound (10.65 g, 50 mmol) to the suspension.

-

Heat the reaction mixture to 80 °C and stir for 6 hours.

-

Cool the mixture to room temperature and pour it into water (200 mL).

-

Extract the aqueous mixture with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with water (3 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify by vacuum distillation.

| Reactant | Nucleophile | Product | Solvent | Base | Time (h) | Temp (°C) | Yield (%) |

| This compound | Sodium Acetate | 2,4,6-Trimethylbenzyl acetate | DMF | - | 6 | 80 | ~80-90 |

V. Synthesis of Nitriles

The displacement of the bromide with a cyanide ion is a valuable method for introducing a one-carbon extension and a versatile nitrile functionality.

Application Note:

The reaction is typically performed in a polar aprotic solvent like DMSO or DMF to dissolve the sodium or potassium cyanide. Due to the high toxicity of cyanide salts, this reaction must be carried out with extreme caution in a well-ventilated fume hood, and all waste should be quenched and disposed of properly.

Experimental Protocol: Synthesis of 2-(2,4,6-Trimethylphenyl)acetonitrile

Materials:

-

This compound

-

Sodium cyanide

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a fume hood.

-

In a round-bottom flask, dissolve sodium cyanide (3.68 g, 75 mmol) in DMSO (50 mL).

-